![molecular formula C7H12N2OS B1660792 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole CAS No. 83430-53-9](/img/structure/B1660792.png)
2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole
Overview
Description
2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole (TBMOD) is an organic compound that has been studied for its potential applications in various scientific fields. TBMOD is a five-membered heterocyclic ring containing two nitrogen atoms and two sulfur atoms, and it is often used as a ligand in coordination chemistry. This compound has been studied for its usefulness in the synthesis of various compounds, its potential applications in medicine and biochemistry, and its potential to be used as a catalyst in various reactions.
Scientific Research Applications
2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole has been studied for its potential applications in the field of medicine and biochemistry. It has been used as a ligand in coordination chemistry to form complexes with metals, and these complexes have been studied for their potential to be used in drug delivery systems and as catalysts for various chemical reactions. In addition, 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole has been studied for its potential to be used as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory compounds.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole is still not fully understood. However, it is believed that 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole acts as an inhibitor of enzymes by forming complexes with metal ions, which in turn prevents the enzymes from catalyzing reactions. In addition, 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole has been found to act as an antioxidant, which means that it can help protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects
2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole has been studied for its potential to have biochemical and physiological effects on the body. Studies have shown that 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole can act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory compounds. In addition, 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole has been found to act as an antioxidant, which means that it can help protect cells from damage caused by reactive oxygen species. Furthermore, 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole has been found to have anti-cancer properties, as it has been shown to inhibit the growth of various types of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole in laboratory experiments has a number of advantages. First, it is relatively easy to synthesize, which means that it is readily available for use in experiments. In addition, 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole has a variety of potential applications, which makes it a versatile compound to work with. However, there are also some limitations to the use of 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole in laboratory experiments. For example, it is not very stable, which means that it can easily break down over time. In addition, the mechanism of action of 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole is still not fully understood, which means that its effects may not be predictable.
Future Directions
There are a number of potential future directions for the use of 2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole. One potential direction is to further study its potential as an inhibitor of enzymes. In addition, further research could be done to better understand its mechanism of action and its potential to be used as an antioxidant. Furthermore, further research could be done to explore its potential to be used as an anti-cancer agent. Finally, further research could be done to explore its potential to be used as a catalyst in various chemical reactions.
properties
IUPAC Name |
2-tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(2,3)5-8-9-6(10-5)11-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXTZRMGZYQFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215502 | |
Record name | 2-(1,1-Dimethylethyl)-5-(methylthio)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-methylsulfanyl-1,3,4-oxadiazole | |
CAS RN |
83430-53-9 | |
Record name | 2-(1,1-Dimethylethyl)-5-(methylthio)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83430-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl)-5-(methylthio)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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